3'-Methoxycoumestrol
Overview
Description
3’-Methoxycoumestrol is a naturally occurring phytoestrogen belonging to the coumestan family. Phytoestrogens are plant-derived compounds that exhibit estrogen-like activity in animals. 3’-Methoxycoumestrol is structurally similar to coumestrol, with a methoxy group at the 3’ position. It is found in various legume species and has been identified in the plasma of grazing livestock .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxycoumestrol typically involves the methylation of coumestrol. One common method is the reaction of coumestrol with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of 3’-Methoxycoumestrol involves the extraction and purification from plant sources, particularly legumes like lucerne. The process includes harvesting the plant material, drying, and extracting the phytoestrogens using solvents like ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify 3’-Methoxycoumestrol .
Chemical Reactions Analysis
Types of Reactions: 3’-Methoxycoumestrol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydro-3’-methoxycoumestrol.
Substitution: Various substituted coumestans depending on the reagent used.
Scientific Research Applications
3’-Methoxycoumestrol has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phytoestrogens and their interactions with other molecules.
Biology: Research focuses on its effects on reproductive physiology and metabolism in animals.
Medicine: It is investigated for its potential therapeutic effects, including its role as a selective estrogen receptor modulator.
Industry: It is used in the development of natural health products and supplements
Mechanism of Action
3’-Methoxycoumestrol exerts its effects by binding to estrogen receptors in the body. It has a high affinity for both alpha and beta estrogen receptors, mimicking the action of endogenous estrogens. This binding can lead to the modulation of gene expression and various physiological effects, including reproductive and metabolic changes .
Comparison with Similar Compounds
- Coumestrol
- 4’-Methoxycoumestrol
- Trifoliol
- Sativol
- Repensol
- Lucernol
- Medicagol
- 11,12-Dimethoxy-7-hydroxycoumestan
Comparison: 3’-Methoxycoumestrol is unique due to its specific methoxy substitution at the 3’ position, which influences its binding affinity and biological activity. Compared to coumestrol, it has a slightly different estrogenic activity profile and may exhibit distinct physiological effects .
Properties
IUPAC Name |
3,9-dihydroxy-8-methoxy-[1]benzofuro[3,2-c]chromen-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O6/c1-20-13-5-9-12(6-10(13)18)21-15-8-3-2-7(17)4-11(8)22-16(19)14(9)15/h2-6,17-18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQORJFLPGOCLDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(O2)C4=C(C=C(C=C4)O)OC3=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90928204 | |
Record name | 3,9-Dihydroxy-8-methoxy-6H-[1]benzofuro[3,2-c][1]benzopyran-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90928204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3,8-Dihydroxy-9-methoxycoumestan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030562 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13360-66-2 | |
Record name | 3'-Methoxycoumestrol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013360662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,9-Dihydroxy-8-methoxy-6H-[1]benzofuro[3,2-c][1]benzopyran-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90928204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Melting Point |
329 - 329.5 °C | |
Record name | 3,8-Dihydroxy-9-methoxycoumestan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030562 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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